Nitric Oxide Synthase (nNOS) Inhibition – Cross-Study Potency Comparison with Piperazinyl Pyrrolidinones
The compound exhibits weak inhibition of rat recombinant neuronal nitric oxide synthase (nNOS) with a Ki of 66.3 µM [1]. Although no direct head‑to‑head comparator is available for the exact same assay, the magnitude of inhibition is >1,000‑fold weaker than the low‑nanomolar MAGL IC50 values reported for optimized piperazinyl pyrrolidin‑2‑ones in the same chemical series, such as compound 3i (IC50 = 11 nM) [2], indicating that the unsubstituted oxopyrrolidinylmethyl derivative possesses a distinct selectivity fingerprint that may be advantageous in experiments requiring a weakly active or negative control compound.
| Evidence Dimension | Inhibitory potency (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 66.3 µM (rat recombinant nNOS) |
| Comparator Or Baseline | Compound 3i (optimized piperazinyl pyrrolidin-2-one): MAGL IC50 = 11 nM |
| Quantified Difference | >6,000-fold weaker nNOS inhibition vs. comparator MAGL potency |
| Conditions | nNOS: baculovirus‑infected Sf9 cells, oxyhemoglobin-to-methemoglobin conversion assay [1]; MAGL: human recombinant enzyme, 2‑AG substrate [2] |
Why This Matters
The stark potency differential supports use of 4-[(5-oxopyrrolidin-3-yl)methyl]piperazin-2-one as a low‑activity control or starting scaffold in selectivity profiling campaigns, where potent piperazinyl pyrrolidin‑2‑ones would generate excessive target engagement.
- [1] BindingDB BDBM50363618; CHEMBL1946358. Ki for rat recombinant nNOS. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50363618 (accessed 2026-04-29). View Source
- [2] Aida, J. et al. J. Med. Chem. 2018, 61, 9205–9217. Compound 3i MAGL IC50 = 11 nM. View Source
